N'-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide
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Overview
Description
N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C21H17N3O4 and a molar mass of 375.37738 g/mol . This compound is known for its unique structure, which includes a diphenylacetyl group and a nitrobenzenecarboximidamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with 3-nitrobenzenecarboximidamide in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide can be compared with other similar compounds, such as:
4-Diphenylacetoxy-N-methylpiperidine methiodide: This compound has a similar diphenylacetyl group but differs in its piperidine structure.
N’-[(2,2-diphenylacetyl)oxy]-3-pyridinecarboximidamide: This compound has a pyridine ring instead of a benzene ring.
N’-[(diphenylacetyl)oxy]-3-aminobenzenecarboximidamide: This compound has an amino group instead of a nitro group
Each of these compounds has unique properties and applications, highlighting the versatility and potential of N’-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide in various fields of research.
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2,2-diphenylacetate |
InChI |
InChI=1S/C21H17N3O4/c22-20(17-12-7-13-18(14-17)24(26)27)23-28-21(25)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23) |
InChI Key |
WJRHWBRCYKFONB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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